3-Phenylpyridazine
Overview
Description
3-Phenylpyridazine is a chemical compound with the molecular formula C10H8N2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-Phenylpyridazine, has been a subject of interest in medicinal chemistry. A common synthesis method involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of 3-Phenylpyridazine consists of a pyridazine ring attached to a phenyl group . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .
Chemical Reactions Analysis
Pyridazinones, a category of pyridazine which includes 3-Phenylpyridazine, have been reported to undergo a variety of chemical reactions. For example, 3(2H)-pyridazinone derivatives were found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, [3 + n] cycloaddition reactions represent an important tool in the synthesis of heterocyclic rings, including pyridazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylpyridazine include a molecular weight of 156.18 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . It also has a topological polar surface area of 25.8 Ų .
Scientific Research Applications
Medicinal Chemistry
3-Phenylpyridazine has potential applications in medicinal chemistry . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their potential applications in medicinal chemistry . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer .
Optoelectronics
3-Phenylpyridazine is also used in optoelectronics . The review focused on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series as well as their optoelectronic applications over the last ten years .
Fluorescent Materials and Sensors
Applications in optoelectronics, in particular, as fluorescent materials and sensors, are also reviewed . This makes 3-Phenylpyridazine a valuable compound in the development of new materials for optoelectronic devices.
Cycloaddition Reactions
3-Phenylpyridazine is used in [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .
Herbicidal Applications
3-Phenylpyridazine has herbicidal applications . Pyridazine ring is present in some commercially available agrochemicals .
Antifeedant Applications
3-Phenylpyridazine has antifeedant applications . This makes it a potential candidate for pest control in agriculture .
Mechanism of Action
Target of Action
3-Phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) . These targets play a crucial role in the regulation of gene expression, and their dysregulation can lead to various diseases, including cancer.
Mode of Action
It is known that pyridazinone derivatives, which include 3-phenylpyridazine, have the capacity to inhibit calcium ion influx . This inhibition is crucial for the activation of various cellular processes, including platelet aggregation .
Biochemical Pathways
3-Phenylpyridazine likely affects multiple biochemical pathways due to its broad spectrum of activity. For instance, by inhibiting calcium ion influx, it can impact the signaling pathways that rely on calcium as a secondary messenger . Moreover, its interaction with bromodomains can influence the epigenetic regulation of gene expression .
Pharmacokinetics
The pyridazinone nucleus, which is part of the 3-phenylpyridazine structure, is known for its diverse pharmacological activities , suggesting that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 3-Phenylpyridazine’s action are likely to be diverse, given its broad range of pharmacological activities. For instance, its capacity to inhibit calcium ion influx can lead to the suppression of platelet aggregation . Additionally, its interaction with bromodomains can alter the epigenetic landscape of cells, potentially influencing gene expression and cellular function .
Safety and Hazards
properties
IUPAC Name |
3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSUYOEOWLFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164799 | |
Record name | 3-Phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridazine | |
CAS RN |
15150-84-2 | |
Record name | 3-Phenylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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